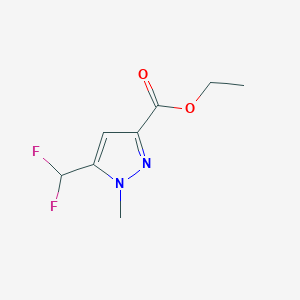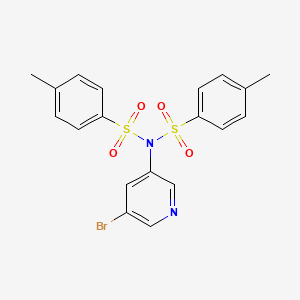
2,3-Difluoro-4-(trifluoromethoxy)benzonitrile
Vue d'ensemble
Description
“2,3-Difluoro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 1404194-78-0 . It has a molecular weight of 223.1 and its IUPAC name is this compound . The compound is in liquid-oil form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“this compound” is a liquid-oil . The compound is stored at ambient temperature .Applications De Recherche Scientifique
Organic Synthesis Intermediates
This compound serves as an intermediate in various organic synthesis processes due to its unique structural features. The presence of difluoro and trifluoromethoxy groups makes it a valuable precursor in constructing complex fluorinated molecules which are prevalent in pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 2,3-Difluoro-4-(trifluoromethoxy)benzonitrile is utilized for the synthesis of various therapeutic agents. Its ability to introduce fluorine atoms into drug molecules can significantly alter their metabolic stability, distribution, and bioactivity .
Material Science
The compound’s distinctive electronic properties make it a candidate for developing advanced materials. It could be used in creating polymers with specific fluorination patterns, potentially leading to materials with unique thermal and chemical resistance properties .
Agrochemical Development
Fluorinated compounds often exhibit enhanced biological activity and stability, making them suitable for agrochemical applicationsThis compound could be used to synthesize new pesticides or herbicides with improved efficacy and environmental profiles .
Catalyst Design
The compound may also find use in catalyst design, particularly in reactions where fluorinated intermediates are desired. Its structural attributes could facilitate the development of catalysts that promote selective fluorination reactions .
Environmental Studies
Due to its fluorinated nature, this compound can be used in environmental studies to understand the behavior of fluorinated pollutants. It can serve as a model compound to study degradation pathways and the environmental impact of fluorinated organic chemicals .
Analytical Chemistry
In analytical chemistry, This compound can be used as a standard or reference compound in various chromatographic and spectroscopic methods, aiding in the detection and quantification of similar structures .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The compound’s fluorine atoms make it an excellent subject for fluorine NMR studies, which are crucial in structural elucidation and in the study of molecular dynamics and interactions .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302+H312+H332;H319;H335, suggesting that it can cause harm if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation . The precautionary statements are P280;P301+P312, indicating that protective gloves/protective clothing/eye protection/face protection should be used, and if swallowed, call a poison center/doctor if you feel unwell .
Propriétés
IUPAC Name |
2,3-difluoro-4-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F5NO/c9-6-4(3-14)1-2-5(7(6)10)15-8(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMOLENNARQMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile](/img/structure/B1404496.png)





![2-Cbz-2,6-diazaspiro[4.5]decane](/img/structure/B1404506.png)

![Benzyl 7-oxo-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1404512.png)

![2-Boc-5-oxa-2-aza-spiro-[3.5]nonane-6-carboxylic acid](/img/structure/B1404515.png)